Propyl formate

Description

N-propyl formate appears as a clear colorless liquid with a pleasant odor. Slightly soluble in water and less dense than water. Hence floats on water. Vapors are heavier than air.

Properties

IUPAC Name |

propyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-6-4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNNIILCVOLYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

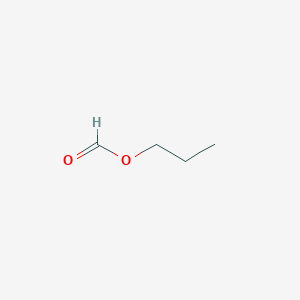

Canonical SMILES |

CCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | N-PROPYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059391 | |

| Record name | Formic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl formate appears as a clear colorless liquid with a pleasant odor. Slightly soluble in water and less dense than water. Hence floats on water. Vapors are heavier than air., Colorless liquid with a pleasant odor; [Merck Index], Liquid, colourless to pale yellow liquid with a characteristic fruity, rum-plum odour | |

| Record name | N-PROPYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/634/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

80.00 to 82.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

27 °F (NFPA, 2010) | |

| Record name | N-PROPYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

22 mg/mL at 22 °C, miscible with alcohol, ether, most organic solvents; soluble in 1 ml in 45 ml water | |

| Record name | Propyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/634/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.905 | |

| Record name | Propyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/634/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

82.6 [mmHg] | |

| Record name | Propyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-74-7 | |

| Record name | N-PROPYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO1ARV6GTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-92.9 °C | |

| Record name | Propyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl formate, with a primary focus on the Fischer-Speier esterification reaction mechanism. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of the process.

Introduction to this compound

This compound (C₄H₈O₂) is an ester known for its characteristic fruity aroma.[1] It is a colorless liquid that is slightly soluble in water but miscible with most organic solvents.[1][2] this compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics and perfumes.[1][2] In a laboratory and industrial setting, it also serves as a solvent and an intermediate in organic synthesis.[2]

Synthesis of this compound via Fischer-Speier Esterification

The most common and established method for synthesizing this compound is the Fischer-Speier esterification.[3] This reaction involves the acid-catalyzed esterification of a carboxylic acid (formic acid) with an alcohol (n-propanol).[3][4] The overall reaction is reversible and is depicted as follows:

HCOOH + CH₃CH₂CH₂OH ⇌ HCOOCH₂CH₂CH₃ + H₂O[4]

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and/or the water produced is removed from the reaction mixture.[5][6]

The Fischer esterification of formic acid and propanol proceeds through a series of steps involving a nucleophilic acyl substitution. The mechanism is initiated by the protonation of the carbonyl oxygen of formic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

The key steps in the mechanism are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the formic acid, which enhances the electrophilicity of the carbonyl carbon.[5]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the propanol molecule attacks the electrophilic carbonyl carbon of the protonated formic acid.[5] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final step involves the deprotonation of the resulting protonated ester by a weak base (such as water or the alcohol) to regenerate the acid catalyst and yield the final product, this compound.

The following diagram illustrates the step-by-step reaction mechanism of the Fischer esterification for the synthesis of this compound.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol for this compound Synthesis

This section outlines a typical laboratory procedure for the synthesis of this compound via Fischer esterification.

-

Reactants:

-

n-Propanol

-

Formic acid (88-98%)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Reagents for Purification:

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Distillation apparatus

-

Boiling chips

-

-

Reaction Setup: In a round-bottom flask, combine n-propanol and formic acid. A common molar ratio is a slight excess of the alcohol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.[7]

-

Reflux: Add boiling chips to the flask and assemble a reflux apparatus.[7] Heat the mixture to a gentle reflux for approximately 1-2 hours.[8] The reaction temperature is typically around 80-85°C.[3]

-

Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Washing: Transfer the cooled reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water to remove the majority of the unreacted alcohol and some acid.

-

A 5% sodium bicarbonate solution to neutralize any remaining formic acid and the sulfuric acid catalyst.[7] Be cautious as this will produce CO₂ gas; vent the separatory funnel frequently.

-

A saturated sodium chloride solution (brine) to help break any emulsions and remove excess water.[7]

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][9]

-

Distillation: Decant or filter the dried liquid into a distillation flask. Purify the this compound by fractional distillation.[1][9] The boiling point of this compound is approximately 81°C.[1]

The following diagram provides a visual representation of the general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental Workflow for this compound Synthesis.

Quantitative Data Summary

The yield of this compound is influenced by the reaction conditions, including the catalyst used, reaction time, and temperature. The following table summarizes some reported yields for the synthesis of this compound and similar esters under various conditions.

| Catalyst | Reactants | Temperature (°C) | Reaction Time | Yield (%) |

| Sulfuric Acid (H₂SO₄) | n-Propanol, Formic Acid, Sodium Formate | 80-85 | 3-4 hours | 70-75 |

| None | n-Propanol, Formic Acid | Reflux (~100) | Overnight | ~65 |

| p-Toluenesulfonic Acid | n-Propanol, Formic Acid | 80-85 | 4-5 hours | 52-60 |

| Lipase (enzymatic) | n-Propanol, Formic Acid | 30-40 | - | High |

Data sourced from reference[3]. Note that the enzymatic synthesis operates under milder conditions and is considered a greener alternative.[3]

Alternative Synthesis Methods

While Fischer esterification is the most prevalent method, other approaches for synthesizing this compound exist:

-

Boron Oxide-Mediated Esterification: This method utilizes boron oxide (B₂O₃) as a reagent that also acts as a water-trapping agent, driving the equilibrium towards the product and often resulting in a higher purity ester under milder conditions.[3]

-

Enzymatic Synthesis: Lipase-catalyzed esterification is an environmentally friendly alternative that operates at lower temperatures (30-40°C) with high selectivity, reducing waste and energy consumption.[3][10]

-

Distillation with Sodium Formate: this compound can also be synthesized by distilling n-propanol with anhydrous formic acid in the presence of sodium formate.[1][9][11]

References

- 1. Cas 110-74-7,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound | 110-74-7 [smolecule.com]

- 4. brainly.com [brainly.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. This compound | 110-74-7 [chemicalbook.com]

- 10. KR20210094418A - A novel method for enzymatic synthesis of formate ester and a kit for producing the same - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Green Synthesis of Propyl Formate: A Technical Guide for Sustainable Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl formate, a key ester compound with a characteristic fruity aroma, finds extensive application in the flavor, fragrance, and pharmaceutical industries.[1][2] Traditional chemical synthesis of this compound often relies on harsh acidic catalysts and high temperatures, raising environmental and safety concerns.[2][3] This technical guide explores emerging green synthesis methodologies for this compound, focusing on enzymatic and whole-cell biocatalysis as sustainable alternatives. These approaches offer milder reaction conditions, higher selectivity, and reduced environmental impact, aligning with the principles of green chemistry.[4] This document provides a comprehensive overview of these methods, including detailed experimental protocols and comparative data to facilitate their adoption in research and industrial settings.

Core Methodologies for Green Synthesis

The green synthesis of this compound primarily revolves around biocatalytic approaches that leverage enzymes, either as isolated preparations or within whole microbial cells. These methods offer a significant improvement over traditional chemical synthesis by operating under milder conditions and often in solvent-free systems.

Enzymatic Synthesis via Lipase-Catalyzed Esterification

Lipases are versatile enzymes that can efficiently catalyze the esterification of an alcohol and a carboxylic acid in non-aqueous media.[5] The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, enhancing the economic viability of the process.[6][7][8]

The synthesis of formate esters, including this compound, can be achieved through the direct esterification of formic acid and the corresponding alcohol, catalyzed by a lipase.[6][9] The reaction mechanism involves the formation of an acyl-enzyme complex between the lipase and formic acid, which then reacts with propanol to yield this compound and water.[10]

Logical Relationship of Lipase-Catalyzed Esterification

Caption: Lipase-catalyzed synthesis of this compound.

Whole-Cell Biocatalysis

An alternative to using isolated enzymes is whole-cell biocatalysis, which utilizes intact microbial cells containing the desired enzymes. This approach can be more cost-effective as it eliminates the need for enzyme purification.[11] Whole-cell biocatalysts can be engineered to overexpress specific lipases, further enhancing their synthetic capabilities. The cells can be used in a permeabilized state to facilitate substrate and product transport across the cell membrane.

Experimental Workflow for Whole-Cell Biocatalyst Preparation and Use

Caption: Workflow for this compound synthesis using a whole-cell biocatalyst.

Experimental Protocols

The following protocols are adapted from studies on the enzymatic synthesis of short-chain esters, such as octyl formate and n-propyl acetate, and a patent mentioning this compound synthesis, due to the limited availability of detailed published procedures specifically for this compound.[6][9][12]

Protocol 1: Lipase-Catalyzed Synthesis of this compound (Adapted from Octyl Formate Synthesis)

Materials:

-

Immobilized Lipase (e.g., Novozym 435)

-

Formic Acid

-

n-Propanol

-

Organic Solvent (e.g., n-hexane or solvent-free)

-

Shaking incubator

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a sealed vial, combine formic acid and n-propanol. A molar ratio of 1:1 to 1:5 (formic acid to propanol) can be explored.[6][13] For a solvent-based reaction, add n-hexane.

-

Incubate the reaction mixture in a shaking incubator at a controlled temperature, typically between 30°C and 50°C (optimally around 40°C), with agitation (e.g., 150-220 rpm).[6][9][12]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the formation of this compound using GC.

-

Upon completion, separate the immobilized enzyme by filtration for reuse.

-

The product, this compound, can be purified from the reaction mixture by distillation.

Protocol 2: Solvent-Free Lipase-Catalyzed Synthesis of this compound

Materials:

-

Immobilized Lipase (e.g., Novozym 435)

-

Formic Acid

-

n-Propanol

-

Shaking incubator or stirred-tank reactor

-

GC for analysis

Procedure:

-

In a suitable reaction vessel, directly mix formic acid and n-propanol at a molar ratio where the alcohol is in excess (e.g., 1:5 to 1:10) to drive the equilibrium towards product formation.[14]

-

Add the immobilized lipase (e.g., 2% w/w of total reactants).[14]

-

Maintain the reaction at a constant temperature (e.g., 40°C) with vigorous stirring.[14]

-

Monitor the synthesis of this compound over time using GC analysis.

-

After the reaction, recover the enzyme by filtration.

-

Purify the this compound from the unreacted substrates by distillation.

Data Presentation: Comparative Analysis of Reaction Parameters

The following tables summarize quantitative data from studies on the enzymatic synthesis of short-chain esters, which can serve as a guide for optimizing this compound synthesis.

Table 1: Influence of Different Lipases on Formate Ester Synthesis (Adapted from Octyl Formate Study) [6]

| Lipase | Conversion (%) |

| Novozym 435 | 33.23 |

| Lipozyme RM IM | 1.28 |

| Lipozyme TL IM | 2.09 |

| Initial conditions: 5 g/L enzyme, 1:1 molar ratio of formic acid to octanol, 30°C, in n-hexane. |

Table 2: Optimization of Reaction Conditions for Formate Ester Synthesis using Novozym 435 (Adapted from Octyl Formate Study) [6][7]

| Parameter | Condition | Conversion (%) |

| Enzyme Conc. (g/L) | 5 | 33.23 |

| 10 | 65.64 | |

| 15 | 70.55 | |

| 20 | 65.49 | |

| Molar Ratio (Acid:Alcohol) | 1:1 | 70.55 |

| 1:3 | 76.17 | |

| 1:5 | 76.07 | |

| 1:7 | 80.71 | |

| Temperature (°C) | 20 | 77.10 |

| 30 | 80.71 | |

| 40 | 81.96 | |

| 50 | 78.71 | |

| Optimized conditions from the study on octyl formate resulted in a 96.51% conversion with 15 g/L Novozym 435, a 1:7 molar ratio of formic acid to octanol, at 40°C in 1,2-dichloroethane.[7] |

Table 3: Comparison of Solvent vs. Solvent-Free Systems for Formate Ester Synthesis [14]

| System | Formic Acid Conc. (M) | Alcohol Conc. (M) | Enzyme Conc. | Temp (°C) | Time (h) | Max. Yield (%) |

| Acetonitrile | 0.5 | 1.5 | 2% Novozym 435 | 40 | 8 | ~90 |

| Solvent-Free | 1 | 10 | 2% Novozym 435 | 40 | 5 | ~90 |

Advanced Green Synthesis Techniques

To further enhance the sustainability of this compound synthesis, advanced techniques such as ultrasound and microwave assistance can be employed.

-

Ultrasound-Assisted Synthesis: Ultrasonic irradiation can enhance the rate of enzymatic reactions by improving mass transfer and reducing reaction times.[15][16] This technique can be particularly beneficial in heterogeneous systems involving immobilized enzymes.

-

Microwave-Assisted Synthesis: Microwave heating can accelerate the reaction rate by providing rapid and uniform heating of the reaction mixture. This can lead to significantly shorter reaction times compared to conventional heating methods.[17]

Conclusion

The green synthesis of this compound through biocatalytic methods, particularly using immobilized lipases like Novozym 435, presents a highly promising and sustainable alternative to traditional chemical processes. By optimizing reaction parameters such as enzyme concentration, substrate molar ratio, and temperature, high conversion yields can be achieved under mild conditions. The adoption of solvent-free systems and advanced techniques like ultrasound and microwave assistance can further enhance the environmental and economic benefits of this approach. This guide provides a foundational framework for researchers and industry professionals to develop and implement green and efficient processes for the production of this compound and other valuable ester compounds.

References

- 1. Buy this compound | 110-74-7 [smolecule.com]

- 2. Cas 110-74-7,this compound | lookchem [lookchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 9. KR20210094418A - A novel method for enzymatic synthesis of formate ester and a kit for producing the same - Google Patents [patents.google.com]

- 10. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short-Chain Flavor Ester Synthesis in Organic Media by an E. coli Whole-Cell Biocatalyst Expressing a Newly Characterized Heterologous Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ultrasound assisted synthesis of isopropyl esters from palm fatty acid distillate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity Profile of Propyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl formate, a carboxylic ester with the chemical formula C₄H₈O₂, is a colorless liquid characterized by a fruity odor.[1] While it is widely recognized as a flavoring agent and a solvent in various industries, a comprehensive understanding of its chemical properties and reactivity is crucial for its application in research and development, particularly in contexts requiring precise chemical manipulations. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, its reactivity profile, and detailed experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, also known as propyl methanoate, is an ester of propanol and formic acid.[2] Its fundamental properties are summarized in the tables below.

General and Structural Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | n-Propyl formate, Propyl methanoate, Formic acid, propyl ester | [1] |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| SMILES | CCCOC=O | [1] |

| InChI Key | KFNNIILCVOLYIR-UHFFFAOYSA-N | [1] |

| CAS Number | 110-74-7 | [1] |

| Appearance | Clear, colorless liquid with a pleasant, fruity odor | [1] |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 80.00 to 82.00 °C at 760.00 mm Hg | [1] |

| Melting Point | -92.9 °C | [1] |

| Density | 0.895 - 0.905 g/mL | [1] |

| Vapor Pressure | 82.6 mmHg | [1] |

| Flash Point | 27 °F (-3 °C) | [1] |

| Solubility in Water | 22 mg/mL at 22 °C (Slightly soluble) | [1] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [1] |

| Refractive Index | 1.369 - 1.384 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.83 | [1] |

Reactivity Profile

This compound's reactivity is primarily dictated by the ester functional group. Key reactions include hydrolysis, and reactions with acids and bases.

-

Hydrolysis : In the presence of water, this compound can hydrolyze to form propanol and formic acid. This reaction can be catalyzed by both acids and bases.[2]

-

Reaction with Acids : this compound reacts with acids, which can liberate heat along with the formation of propanol and formic acid.[3] Strong oxidizing acids can lead to a highly exothermic reaction that may ignite the products.[3]

-

Reaction with Bases : Interaction with caustic solutions (strong bases) also generates heat.[3]

-

Reaction with Alkali Metals and Hydrides : Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from propanol and formic acid using sulfuric acid as a catalyst.

Materials:

-

n-Propanol

-

Formic acid (88%)

-

Concentrated sulfuric acid

-

Saturated sodium chloride solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine n-propanol and formic acid in a 1:1.2 molar ratio.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium chloride solution, saturated sodium bicarbonate solution (to neutralize the excess acid), and again with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude this compound by fractional distillation, collecting the fraction boiling between 80-82 °C.

Determination of Physical Properties

The following are standard methods for determining the key physical properties of this compound.

-

Boiling Point Determination (ASTM D1078): The boiling point can be determined using a standard distillation apparatus. The temperature at which the liquid actively boils and the vapor condenses is recorded as the boiling point.

-

Density Determination (ASTM D4052): A digital density meter is used to measure the density of the liquid sample at a specified temperature.

-

Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubility above 10⁻² g/L. An excess of this compound is stirred with water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined analytically.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Caption: Logical relationships in the reactivity profile of this compound.

References

The Elusive Presence of Propyl Formate in Nature: A Technical Guide to its Occurrence and Analysis in Fruits and Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl formate (C₄H₈O₂), a volatile ester recognized for its characteristic fruity, rum-like aroma, is a known flavoring agent and industrial solvent. While its synthetic production is well-established, its natural occurrence in the plant kingdom, particularly in fruits, is less documented. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's natural presence, detailing its detection, hypothesized biosynthesis, and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers in phytochemistry, food science, and drug development who are interested in the nuanced composition of plant volatiles.

Natural Occurrence of this compound in Fruits and Plants

This compound has been qualitatively identified as a minor volatile constituent in a limited number of fruits. While its presence contributes to the complex aroma profile of these fruits, quantitative data remains scarce in scientific literature.

Table 1: Documented Natural Occurrence of this compound in Fruits

| Fruit/Plant | Scientific Name | Concentration Range | Method of Detection | Reference(s) |

| Apple | Malus pumila | Detected, but not quantified | Not specified | [1][2] |

| Pineapple | Ananas comosus | Detected, but not quantified | Not specified | [1] |

It is important to note that while "this compound" is occasionally mentioned, many comprehensive volatile analyses of fruits like apples, pears, and strawberries identify numerous other esters, including propyl acetate and propyl hexanoate, but do not report the presence of this compound. This suggests that if present, its concentration is likely very low, often below the detection limits of the analytical methods employed or overshadowed by more abundant esters.

Biosynthesis of this compound in Plants: A Hypothesized Pathway

The precise enzymatic pathway for this compound synthesis in plants has not been explicitly elucidated. However, based on the well-established biosynthesis of other volatile esters in fruits, a putative pathway can be proposed. The final step in the formation of most fruit esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs)[3][4]. These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate.

For this compound, the likely precursors are propanol and formyl-CoA .

Precursor Formation

-

Propanol Biosynthesis: Propanol can be synthesized in plants through various metabolic pathways, including the catabolism of amino acids such as threonine and the reduction of propionaldehyde.

-

Formyl-CoA Biosynthesis: Formate is a known metabolic intermediate in plants, arising from pathways such as photorespiration[4]. While the direct enzymatic formation of formyl-CoA from formate in the context of ester biosynthesis is not well-documented in plants, its existence as a substrate for AATs is a logical prerequisite for this compound synthesis.

The Role of Alcohol Acyltransferases (AATs)

AATs exhibit broad substrate specificity, utilizing a variety of alcohols and acyl-CoAs to generate a diverse array of esters[3][4]. The hypothesized final step in this compound biosynthesis would involve an AAT-catalyzed reaction:

Propanol + Formyl-CoA ⇌ this compound + Coenzyme A

The substrate specificity of different AATs within a plant and across different species would be a critical factor in determining the production and abundance of this compound. While research has demonstrated the enzymatic synthesis of formate esters (including this compound) using lipases in a non-plant system[5], direct evidence for a plant-derived AAT utilizing formyl-CoA is currently lacking in the scientific literature.

Experimental Protocols for the Analysis of this compound

The analysis of volatile organic compounds (VOCs) like this compound from plant matrices is most commonly and effectively achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Key Experiment: Quantification of Volatile Esters in Fruit by HS-SPME-GC-MS

This protocol is a generalized procedure based on methodologies reported for the analysis of volatile compounds in fruits such as apples and pears[6][7][8].

Objective: To extract, identify, and quantify this compound and other volatile esters from a fruit sample.

Materials:

-

Fruit sample (e.g., apple, pineapple)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Sodium chloride (NaCl), analytical grade

-

Internal standard solution (e.g., 2-octanol in methanol, of known concentration)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME manual or autosampler holder

-

Heated agitator or water bath with magnetic stirrer

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

Homogenize a representative portion of the fruit flesh in a blender.

-

Weigh a precise amount of the fruit homogenate (e.g., 5.0 g) into a 20 mL headspace vial.

-

Add a saturating amount of NaCl (e.g., 1.5 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

-

Spike the sample with a known volume of the internal standard solution (e.g., 10 µL).

-

Immediately seal the vial with a magnetic screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heated agitator set to a specific temperature (e.g., 40°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation to facilitate the partitioning of volatiles into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Immediately after extraction, desorb the analytes from the SPME fiber in the heated injection port of the GC (e.g., at 250°C for 5 minutes) in splitless mode.

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program would be: start at 40°C for 3 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 240°C.

-

-

-

Data Analysis and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantify the concentration of this compound by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a calibration curve prepared using standard solutions of this compound.

-

References

- 1. Showing Compound this compound (FDB019970) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040253) [hmdb.ca]

- 3. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KR20210094418A - A novel method for enzymatic synthesis of formate ester and a kit for producing the same - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Integrated Strategy for Informative Profiling and Accurate Quantification of Key-Volatiles in Dried Fruits and Nuts: An Industrial Quality Control Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propyl Formate: IUPAC Nomenclature, Synonyms, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propyl formate, a significant organic compound with applications in various scientific fields. The document details its formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), lists its common synonyms, and presents its key physicochemical properties in a structured format. Additionally, it outlines a common experimental protocol for its synthesis.

IUPAC Nomenclature and Common Synonyms

The systematic name for the compound, as designated by IUPAC, is This compound .[1][2][3] It is also widely known by several other names in scientific literature and commercial contexts. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in a professional setting.

One of the most frequently used synonyms is n-propyl formate , which specifies the straight-chain propyl group.[1][3][4][5] Another common name, propyl methanoate , is derived from the ester's constituent parts: the propyl group from the alcohol (propanol) and the methanoate group from the carboxylic acid (methanoic acid, commonly known as formic acid).[1][3] Consequently, it is also referred to as the propyl ester of formic acid or formic acid, propyl ester .[1][5]

For easy reference, the primary nomenclature and a list of common synonyms are provided below.

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Common Synonyms | n-propyl formate |

| propyl methanoate | |

| formic acid, propyl ester | |

| n-propyl methanoate | |

| Formiate de propyle (French) | |

| Propylester kyseliny mravenci (Czech) |

A logical diagram illustrating the relationship between the IUPAC name and its common synonyms is presented below.

Physicochemical Properties

This compound is a clear, colorless liquid characterized by a pleasant, fruity odor.[1][4][6] It is slightly soluble in water but miscible with many organic solvents.[1][4][6][7] A summary of its key quantitative properties is presented in the table below for easy comparison.

| Property | Value |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol [1][8] |

| Boiling Point | 80-82 °C at 760 mmHg[1][6] |

| Melting Point | -92.9 °C[1] |

| Density | 0.904 g/mL at 25 °C[6] |

| Flash Point | 27 °F (-3 °C)[1][4] |

| Solubility in Water | 22 mg/mL at 22 °C[1] |

| Vapor Pressure | 82.6 mmHg[1] |

| Refractive Index | 1.375 (n20/D)[6] |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is through the Fischer esterification of propanol with formic acid, using an acid catalyst.[9]

Materials:

-

n-Propanol

-

Formic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of n-propanol and two molar equivalents of formic acid.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the excess acid, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the resulting this compound by fractional distillation. Collect the fraction that distills at the boiling point of this compound (approximately 81 °C).

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

This compound is flammable and should be kept away from open flames and other ignition sources.[4]

The workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

- 1. This compound | C4H8O2 | CID 8073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Propyl formate, 97% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. n-Propyl formate, 97% | Fisher Scientific [fishersci.ca]

- 4. N-PROPYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Formic acid, propyl ester [webbook.nist.gov]

- 6. This compound | 110-74-7 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. plantaedb.com [plantaedb.com]

- 9. Buy this compound | 110-74-7 [smolecule.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Propyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of propyl formate (C₄H╈O₂). This compound, an ester recognized for its characteristic fruity aroma, serves as a valuable model system for understanding conformational preferences and intramolecular interactions in flexible aliphatic esters. This document synthesizes experimental data from spectroscopic analyses and theoretical calculations to elucidate the precise geometric parameters, conformational isomerism, and bonding characteristics of the molecule. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies for key structural determination techniques are also provided.

Introduction

This compound, the ester of formic acid and propanol, is a colorless liquid with applications in the flavor and fragrance industries.[1] Beyond its commercial uses, its relatively simple yet flexible structure, featuring two key rotatable bonds, makes it an excellent candidate for fundamental studies of molecular conformation and the subtle interplay of forces that govern molecular shape. Understanding the three-dimensional arrangement of atoms and the nature of the chemical bonds within this compound is crucial for predicting its physical properties, reactivity, and potential biological interactions.

This guide details the molecular geometry, including bond lengths, bond angles, and dihedral angles, as determined by a combination of experimental techniques and computational chemistry. It further explores the conformational landscape of this compound, focusing on the identification and characterization of its stable conformers.

Molecular Structure and Conformations

The molecular structure of this compound is characterized by a central ester functional group connecting a formyl group to a propyl chain. The presence of rotatable single bonds, specifically the C-O and C-C bonds of the propyl group, gives rise to different spatial arrangements of the atoms, known as conformers.

Conformational Analysis

This compound has been shown to exist as a mixture of at least two stable conformers in the gas phase. These conformers are distinguished by the dihedral angles around the O-C(propyl) and C-C bonds of the propyl group. The two most stable conformers are designated as the trans-trans (Tt) and trans-gauche (Tg) forms. The 'trans' prefix refers to the near 180° dihedral angle of the C-O-C-C bond, while the second descriptor refers to the dihedral angle of the O-C-C-C bond.

A study of the microwave spectrum of this compound has identified and characterized these two conformers. The trans-trans conformer was found to be the more stable of the two.

Quantitative Structural Data

The precise determination of the molecular geometry of this compound has been achieved through microwave spectroscopy, a technique highly sensitive to the rotational constants of a molecule, which are in turn dependent on its moments of inertia and thus its structure.

Rotational and Centrifugal Distortion Constants

The following table summarizes the experimentally determined rotational constants (A, B, C) and centrifugal distortion constants for the two observed conformers of this compound. These constants provide the foundation for deriving the molecule's structural parameters.

| Parameter | trans-trans (Tt) Conformer | trans-gauche (Tg) Conformer |

| Rotational Constants (MHz) | ||

| A | 9223.445(15) | 10227.119(24) |

| B | 2108.2031(18) | 1961.597(11) |

| C | 1785.4411(17) | 1720.597(11) |

| Centrifugal Distortion Constants (kHz) | ||

| ΔJ | 0.443(11) | 0.509(25) |

| ΔJK | -1.58(12) | 0.17(22) |

| ΔK | 11.2 (fixed) | 10.9 (fixed) |

| δJ | 0.1032(42) | 0.104(16) |

| δK | 2.17(42) | 4.1(11) |

Table 1: Experimental Rotational and Centrifugal Distortion Constants for the Conformers of this compound.

Molecular Geometry (Bond Lengths and Angles)

| Bond | Bond Length (Å) |

| C=O | ~1.21 |

| C-O (ester) | ~1.34 |

| O-C (propyl) | ~1.44 |

| C-C | ~1.53 |

| C-H (formyl) | ~1.10 |

| C-H (propyl) | ~1.09 |

Table 2: Representative Bond Lengths for the trans-trans Conformer of this compound.

| Angle | Bond Angle (°) |

| O=C-O | ~125 |

| C-O-C | ~115 |

| O-C-C | ~109 |

| C-C-C | ~110 |

| H-C=O | ~120 |

| H-C-H | ~109.5 |

Table 3: Representative Bond Angles for the trans-trans Conformer of this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent peak is the C=O stretching vibration of the ester group, which typically appears in the region of 1700-1750 cm⁻¹. Other significant absorptions include C-O stretching vibrations and C-H stretching and bending vibrations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The ¹H NMR spectrum shows distinct signals for the formyl proton and the protons of the propyl group, with chemical shifts and coupling patterns consistent with the molecular structure. Similarly, the ¹³C NMR spectrum displays unique resonances for each of the four carbon atoms in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z = 88. Common fragment ions arise from the cleavage of bonds within the propyl group and the ester functionality, providing further confirmation of the molecule's identity and structure.

Experimental Protocols

Microwave Spectroscopy

Objective: To determine the rotational constants and, subsequently, the molecular structure of gaseous this compound.

Methodology:

-

A sample of this compound is introduced into a high-vacuum chamber and cooled to a low temperature through supersonic expansion with a carrier gas (e.g., argon or neon). This cooling simplifies the rotational spectrum by populating only the lowest rotational energy levels.

-

The cooled molecular beam is passed through a Fabry-Pérot cavity.

-

A short, high-power microwave pulse is introduced into the cavity, polarizing the molecules.

-

The subsequent free induction decay (FID) of the coherently rotating molecules is detected by a sensitive receiver.

-

The FID signal, which is in the time domain, is converted to a frequency-domain spectrum via a Fourier transform.

-

The frequencies of the rotational transitions are measured with high precision.

-

The observed transition frequencies are then fitted to a Hamiltonian model to determine the rotational constants (A, B, C) and centrifugal distortion constants for each conformer.

-

By analyzing the spectra of different isotopic species (e.g., ¹³C or ¹⁸O substituted), the atomic coordinates can be precisely determined using Kraitchman's equations, leading to a detailed molecular structure.

Gas Electron Diffraction (GED)

Objective: To determine the internuclear distances, bond angles, and torsional angles of gaseous this compound.

Methodology:

-

A high-energy beam of electrons (typically 40-60 keV) is generated in a vacuum chamber.

-

A gaseous sample of this compound is introduced into the chamber through a fine nozzle, creating a molecular jet that intersects the electron beam.

-

The electrons are scattered by the molecules in the jet. The scattering pattern is a result of the interference of the electron waves scattered by the different pairs of atoms in the molecule.

-

The scattered electrons are detected on a position-sensitive detector (e.g., a photographic plate or a CCD camera). The resulting diffraction pattern consists of a series of concentric rings.

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

The experimental scattering intensity is converted to a molecular scattering function.

-

A theoretical molecular scattering function is calculated based on an assumed molecular model (defined by bond lengths, bond angles, and dihedral angles).

-

The parameters of the theoretical model are refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental scattering function.

-

The refined parameters provide the equilibrium internuclear distances and vibrational amplitudes for the molecule.

Conclusion

The molecular structure and bonding of this compound have been comprehensively characterized through a combination of experimental and theoretical methods. The molecule predominantly exists in two stable conformations, trans-trans and trans-gauche, with the former being the more stable. Detailed analysis of its microwave spectrum has yielded precise rotational and centrifugal distortion constants, which in turn define its three-dimensional structure. This in-depth understanding of the molecular architecture of this compound provides a solid foundation for further studies into its chemical physics, reactivity, and interactions in more complex systems, which is of significant interest to researchers in chemistry and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Propyl Formate from Propanol

This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, an ester recognized for its characteristic fruity aroma and applications as a flavoring agent and solvent.[1][2] The primary focus of this document is the Fischer esterification of propanol with formic acid, a fundamental and widely utilized method for this transformation. This document outlines the reaction mechanism, detailed experimental protocols, purification techniques, and relevant chemical data.

Core Reaction and Mechanism

The synthesis of this compound from propanol is typically achieved through an acid-catalyzed esterification reaction.[3] This process, known as Fischer esterification, involves the reaction of a carboxylic acid (formic acid) with an alcohol (1-propanol) to form an ester (this compound) and water.[4][5] The reaction is reversible and requires an acid catalyst, such as sulfuric acid, to proceed at a reasonable rate.[5][6]

The overall reaction is as follows: CH₃CH₂CH₂OH + HCOOH ⇌ HCOOCH₂CH₂CH₃ + H₂O[3][4]

The mechanism of this reaction involves several key steps, beginning with the protonation of the formic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the propanol, a series of proton transfers, and finally the elimination of a water molecule to yield the this compound.[7][8]

Caption: Fischer esterification pathway for this compound synthesis.

Physicochemical Data

The properties of this compound are well-documented, and key data points are summarized below for reference.

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Fruity (rum-plum) |

| Boiling Point | 80-81 °C |

| Melting Point | -93 °C |

| Density | 0.904 g/mL at 25 °C |

| Refractive Index | n20/D 1.375 |

| Solubility in Water | 22 g/L at 22 °C |

| Flash Point | -3 °C (closed cup) |

(Data sourced from references[1][9])

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common laboratory-scale preparations are detailed below.

Method 1: Sulfuric Acid Catalyzed Esterification

This is the classical approach to this compound synthesis, employing a strong acid catalyst to accelerate the reaction.[3]

Reactants and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 1-Propanol | CH₃CH₂CH₂OH | 60.10 |

| Formic Acid | HCOOH | 46.03 |

| Sulfuric Acid | H₂SO₄ | 98.08 |

| Sodium Formate | HCOONa | 68.01 |

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-propanol, formic acid, and sodium formate.[1][6]

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature. A variation of this method involves refluxing propanol with formic acid alone overnight, which can yield approximately 65% this compound.[3]

-

Monitoring: Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and proceed with the purification protocol outlined in Section 4.

Method 2: Lipase-Catalyzed Synthesis

An alternative, "green chemistry" approach utilizes a lipase enzyme as a catalyst. This method offers high selectivity and operates under milder conditions (typically 30-40°C).[3]

Protocol:

-

Reaction Setup: In a suitable vessel, combine 1-propanol, formic acid, and an immobilized lipase.

-

Incubation: Maintain the mixture at the optimal temperature for the chosen lipase (e.g., 30-40°C) with gentle agitation.[3]

-

Monitoring and Purification: Monitor the reaction as in Method 1. Once complete, the immobilized enzyme can be filtered off, and the product can be purified as described below.

Caption: General workflow for this compound synthesis and purification.

Purification

The crude this compound obtained from the reaction will contain unreacted starting materials, the catalyst, and water. A standard purification procedure involves the following steps:

-

Distillation: Initially, the crude product can be distilled from the reaction mixture.[1]

-

Aqueous Washing: The distillate is then washed sequentially with a saturated aqueous sodium chloride (NaCl) solution and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][9] The bicarbonate wash neutralizes any remaining acidic components.

-

Drying: The organic layer is separated and dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).[1][9]

-

Fractional Distillation: The final purification is achieved by fractional distillation to yield pure this compound.[1][9]

Safety and Handling

This compound is a highly flammable liquid with a low flash point and should be handled with appropriate safety precautions.[1][9] Vapors can form explosive mixtures with air.[9] It may cause irritation to the skin, eyes, and respiratory system.[9] Inhalation of high concentrations can have a narcotic effect.[9]

Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. The container should be kept tightly sealed.

Conclusion

The laboratory-scale synthesis of this compound from propanol via Fischer esterification is a robust and well-established procedure. By carefully controlling reaction conditions and employing a thorough purification process, high-purity this compound can be reliably obtained for research and development applications. The choice between traditional acid catalysis and enzymatic methods will depend on the specific requirements for yield, purity, and environmental considerations.

References

- 1. Cas 110-74-7,this compound | lookchem [lookchem.com]

- 2. CAS 110-74-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 110-74-7 [smolecule.com]

- 4. brainly.com [brainly.com]

- 5. byjus.com [byjus.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound | 110-74-7 [chemicalbook.com]

Biocatalytic Production of Formate from Carbon Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing atmospheric concentration of carbon dioxide (CO2) has spurred significant research into carbon capture and utilization (CCU) technologies. One promising avenue is the biocatalytic conversion of CO2 into valuable C1 feedstocks like formate. Formate and its conjugate acid, formic acid, are important platform chemicals with applications in agriculture, the leather and textile industries, and as a potential hydrogen storage material.[1][2] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the biocatalytic production of formate from CO2.

Core Principles: The Enzymatic Conversion of CO2 to Formate

The central players in the biocatalytic reduction of CO2 to formate are enzymes known as Formate Dehydrogenases (FDHs) .[1][3] These enzymes catalyze the reversible two-electron reduction of CO2.[3]

Reaction: CO₂ + NADH + H⁺ ⇌ HCOO⁻ + NAD⁺

FDHs are broadly classified into two main categories:

-

Metal-dependent FDHs: These enzymes typically contain a molybdenum or tungsten cofactor in their active site.[1][3]

-

Metal-independent FDHs: These enzymes do not rely on a metal cofactor for their catalytic activity.[1]

While the natural thermodynamic equilibrium often favors the oxidation of formate to CO2, the reaction can be driven towards formate production under specific conditions.[1][2] A critical aspect of this process is the regeneration of the reduced nicotinamide adenine dinucleotide (NADH) cofactor, which is consumed during the reaction.[1][4] The high cost of NADH makes its continuous regeneration a key challenge for the industrial-scale feasibility of this biocatalytic route.[1][4]

Quantitative Data on Biocatalytic Formate Production

The efficiency of biocatalytic formate production is influenced by various factors, including the choice of enzyme, reaction conditions (pH, temperature), and the method of cofactor regeneration. The following tables summarize key quantitative data from various studies.

| Enzyme Source | Enzyme Type | Formate Titer (mM) | Specific Productivity (mmol g⁻¹FDH h⁻¹) | Reaction Conditions | Reference |

| Thiobacillus sp. KNK65MA | Metal-independent (TsFDH) | 14 | 0.37 | pH 6.5, 37 °C | [5] |

| Candida boidinii | Metal-independent (CbFDH) | ~3 (after 8h) | Not Reported | pH 5.5 | [6] |

| Methylobacterium extorquens AM1 | Whole cell biocatalyst | 60 | Not Applicable | Electro-biocatalytic system | [7] |

| Pyrococcus furiosus | Recombinant in E. coli | > 1 g L⁻¹h⁻¹ (yield) | Not Reported | H₂ and CO₂ (bicarbonate) feed | [8] |

| Mutant D533S/E684I@HOF-101 | Immobilized FDH | 10.4 mM/h (yield) | Not Reported | Bioelectrocatalysis system | [9] |

| Immobilization Support | Enzyme(s) | Key Finding | Reference |

| Metal-Organic Frameworks (MOFs) | Carbonic anhydrase, Formate dehydrogenase, Glutamate dehydrogenase | 13.1-times higher formate production compared to free enzymes.[10] | [10] |

| Nanostructured Carriers (NU-1000 and HOF-101) | Formate Dehydrogenase (PbFDH) and its mutant | Immobilized enzyme yielded approximately double the formic acid compared to the free enzyme.[9] | [9] |

Experimental Protocols

This section details generalized methodologies for key experiments in the biocatalytic production of formate.

General Enzymatic Assay for CO2 Reduction to Formate

This protocol describes a typical batch reaction to assess the activity of a formate dehydrogenase.

Materials:

-

Purified Formate Dehydrogenase (FDH) solution

-

Tris-HCl or Phosphate buffer (e.g., 50 mM, pH 6.5-7.5)

-

Sodium bicarbonate (NaHCO₃) solution (substrate, source of CO₂)

-

NADH solution

-

Reaction vessel (e.g., sealed serum vial)

-

Gas line for purging with N₂ and CO₂

-

Incubator or water bath for temperature control

-

High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) system for formate quantification

Procedure:

-

Prepare a reaction mixture in a sealed vial containing the buffer, a defined concentration of NaHCO₃ (e.g., 100 mM), and the FDH enzyme.

-

Purge the reaction vessel with N₂ gas for 15-30 minutes to remove oxygen, as some FDHs are oxygen-sensitive.

-

Saturate the reaction mixture with CO₂ by bubbling CO₂ gas through the solution for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding a specific concentration of NADH (e.g., 1-10 mM).

-

Incubate the reaction at the optimal temperature for the specific FDH (e.g., 37 °C) with gentle agitation.

-

Take aliquots of the reaction mixture at different time points.

-

Stop the reaction in the aliquots by adding a quenching agent (e.g., a strong acid like HCl) or by heat inactivation.

-

Analyze the concentration of formate in the samples using HPLC or IC.

Whole-Cell Biocatalysis for Formate Production

This protocol outlines the use of whole microbial cells for the conversion of CO2 to formate.

Materials:

-

Microbial cells overexpressing a formate dehydrogenase (e.g., recombinant E. coli)

-

Growth medium for the microorganism

-

Reaction buffer (e.g., phosphate buffer)

-

Source of CO₂ (e.g., sodium bicarbonate or CO₂ gas)

-

Source of reducing equivalents (e.g., H₂ gas for hydrogenase-containing strains or an electrode for electro-biocatalysis)

-

Bioreactor or sealed reaction vessel

-

Analytical equipment for formate quantification

Procedure:

-

Cultivate the microbial cells to a desired cell density in a suitable growth medium.

-

Harvest the cells by centrifugation and wash them with the reaction buffer.

-